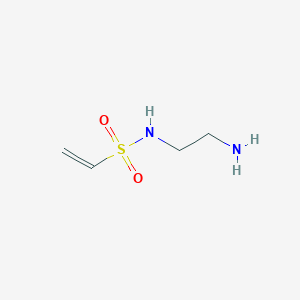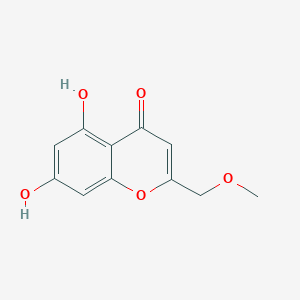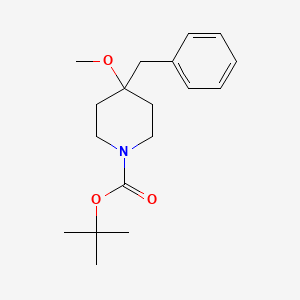![molecular formula C7H10N2O2S B13879912 N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide CAS No. 37014-15-6](/img/structure/B13879912.png)
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-aminothiazole with methoxymethyl chloride under basic conditions to form the intermediate, which is then acetylated using acetic anhydride. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
N-Methoxy-N-methylacetamide: A related compound with similar structural features but different functional groups.
2-Aminothiazole: The parent compound of the thiazole family, used in various synthetic applications.
Thiazole: The basic heterocyclic structure that forms the core of many biologically active compounds.
Uniqueness: N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The methoxymethyl group enhances its solubility and reactivity, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
37014-15-6 |
|---|---|
Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C7H10N2O2S/c1-5(10)8-7-9-6(3-11-2)4-12-7/h4H,3H2,1-2H3,(H,8,9,10) |
InChI Key |
LTOBCBAGCJDMDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine](/img/structure/B13879830.png)

![N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide](/img/structure/B13879843.png)
![N-[(2,3-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13879847.png)
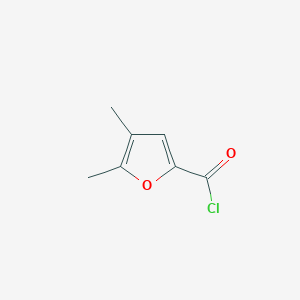
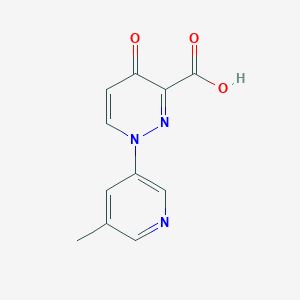
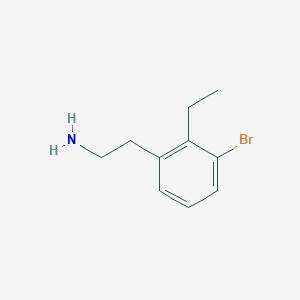

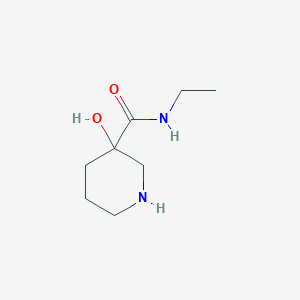
![5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13879888.png)
